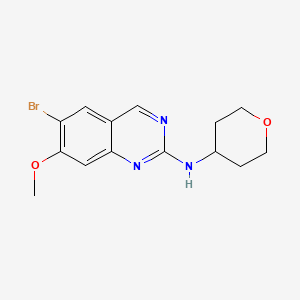
(2,3-Dimethylphenyl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylphenyl)methyl methanesulfonate is an organic compound with the molecular formula C10H14O3S It is a derivative of methanesulfonic acid and is characterized by the presence of a methanesulfonate group attached to a (2,3-dimethylphenyl)methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate typically involves the reaction of (2,3-dimethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2,3−Dimethylphenyl)methanol+Methanesulfonyl chloride→(2,3−Dimethylphenyl)methyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylphenyl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to (2,3-dimethylphenyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of (2,3-dimethylphenyl)methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted (2,3-dimethylphenyl)methyl derivatives.
Reduction: (2,3-Dimethylphenyl)methanol.
Oxidation: (2,3-Dimethylphenyl)methanesulfonic acid.
Applications De Recherche Scientifique
(2,3-Dimethylphenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylphenyl)methyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound can also undergo hydrolysis to form (2,3-dimethylphenyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dimethylphenyl)methanol: A precursor in the synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate.
Methanesulfonyl chloride: Used in the synthesis of various sulfonate esters.
(2,3-Dimethylphenyl)methanesulfonic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a methanesulfonate group and a (2,3-dimethylphenyl)methyl moiety. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H14O3S |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
(2,3-dimethylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-8-5-4-6-10(9(8)2)7-13-14(3,11)12/h4-6H,7H2,1-3H3 |
Clé InChI |
GHZDKEYQEJQMFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)COS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


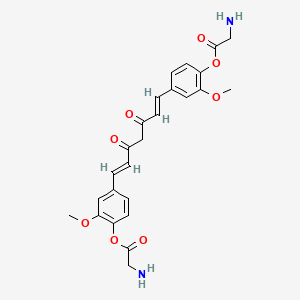
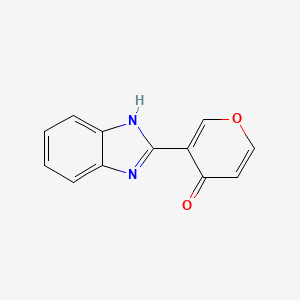

![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
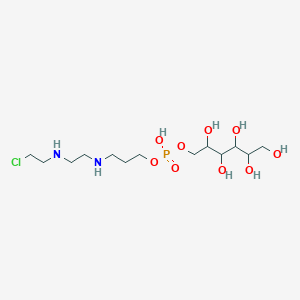
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
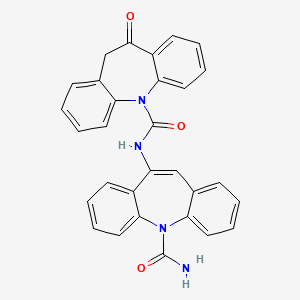
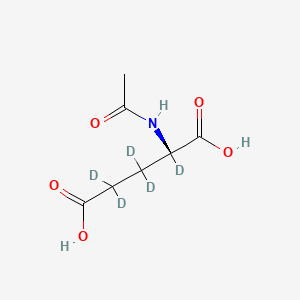
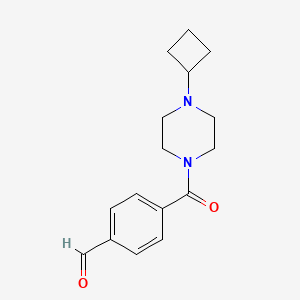

![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

